molecular formula C20H14ClN3O3S B12924811 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide CAS No. 918493-44-4

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

Cat. No.: B12924811
CAS No.: 918493-44-4
M. Wt: 411.9 g/mol
InChI Key: BTAKXACRHJKSPK-UHFFFAOYSA-N
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Description

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-substituted indole ring, a phenylsulfonyl group, and an isonicotinamide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 5-chloro-3-(phenylsulfonyl)indole-2-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is subsequently reacted with isonicotinamide under appropriate conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide include other indole derivatives and sulfonyl-containing compounds, such as:

Uniqueness

N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)isonicotinamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase and its potential anticancer activity make it a compound of significant interest in medicinal chemistry and drug development.

Properties

CAS No.

918493-44-4

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-6-7-17-16(12-14)18(28(26,27)15-4-2-1-3-5-15)19(23-17)24-20(25)13-8-10-22-11-9-13/h1-12,23H,(H,24,25)

InChI Key

BTAKXACRHJKSPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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